methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate
CAS No.: 1797893-45-8
Cat. No.: VC5034221
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797893-45-8 |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 386.43 |
| IUPAC Name | methyl 4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]benzoate |
| Standard InChI | InChI=1S/C18H18N4O4S/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)27(24,25)15-5-3-13(4-6-15)18(23)26-2/h3-6,9-10H,7-8,11H2,1-2H3 |
| Standard InChI Key | PUWSMTQYROFFGD-UHFFFAOYSA-N |
| SMILES | CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC)C=NC2=C1 |
Introduction
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate is a complex organic compound featuring a pyrazolo-pyrimidine core fused with a pyridine ring, further modified with a sulfonyl group attached to a benzoate moiety. This compound belongs to the class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis and Characterization
The synthesis of this compound would likely involve a multi-step process, starting with the formation of the pyrazolo-pyrimidine core, followed by the introduction of the sulfonyl group and finally the attachment of the benzoate moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be used to confirm the structure and purity of the compound.
Biological Activity
While specific biological activity data for methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate is not available, compounds with similar structures have shown potential in various medicinal applications. For instance, related pyrazolo-pyrimidine derivatives have been explored for their antitumor and antimicrobial properties.
Potential Biological Activities
| Compound Type | Potential Biological Activity |
|---|---|
| Pyrazolo-pyrimidine derivatives | Antitumor, antimicrobial |
| Sulfonyl-modified compounds | Anti-inflammatory, enzyme inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume